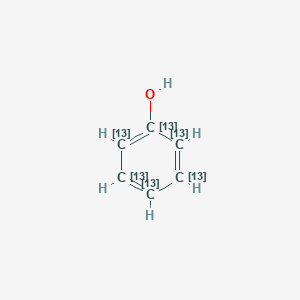

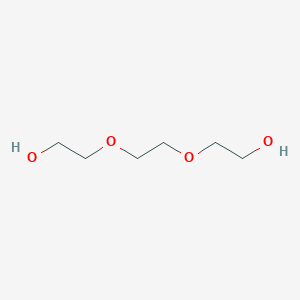

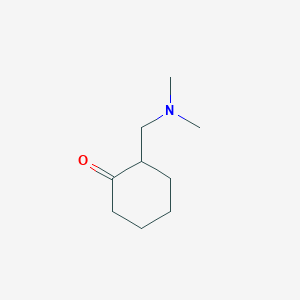

![molecular formula C6H12N2 B127493 1,4-Diazabicyclo[2.2.2]octan CAS No. 280-57-9](/img/structure/B127493.png)

1,4-Diazabicyclo[2.2.2]octan

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1,4-Diazabicyclo[2.2.2]octan hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung von Polyurethanschaumstoffen, Beschichtungen und Klebstoffen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Rolle als Nukleophil und Base. Es erleichtert Reaktionen, indem es Elektronenpaare an elektrophile Zentren spendet, wodurch Übergangszustände stabilisiert und Aktivierungsenergien gesenkt werden . Seine bicyclische Struktur und das Vorhandensein von zwei Stickstoffatomen verstärken seine Nukleophilie und Basizität, was es zu einem effektiven Katalysator in verschiedenen organischen Transformationen macht .

Wirkmechanismus

Target of Action

1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as Triethylenediamine, is a versatile compound used in numerous organic transformations . It functions as a nucleophile as well as a base , making it a key player in a variety of chemical reactions.

Mode of Action

DABCO’s mode of action is primarily through its nucleophilic and basic properties . As a nucleophile, it donates electron pairs to form new bonds. As a base, it accepts protons during reactions. The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This unique property allows DABCO to act as an uncharged supernucleophile .

Biochemical Pathways

DABCO is involved in a variety of organic transformations, including the synthesis of carbocyclic and heterocyclic compounds . It catalyzes protection and deprotection of functional groups and the formation of carbon–carbon bonds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . DABCO is used in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions .

Pharmacokinetics

This suggests that it may have good bioavailability. Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward co2 and air moisture, dabco must be stored under an inert gas atmosphere in a refrigerator .

Result of Action

The result of DABCO’s action is the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . It also leads to the formation of functional groups like isothiocyanate, amide, and ester . DABCO is also used as a building block for the preparation of 1,4-disubstituted piperazines .

Action Environment

The action of DABCO can be influenced by environmental factors. For instance, DABCO has been proven to be an efficient and environmentally friendly catalyst in the multicomponent reaction involving aldehydes, ethylenediamine, and thioglycolic acid under microwave conditions . Additionally, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator .

Biochemische Analyse

Biochemical Properties

1,4-Diazabicyclo[2.2.2]octane plays a significant role in biochemical reactions due to its strong nucleophilicity and basicity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a ligand in coordination chemistry, facilitating various coordination reactions . Additionally, it acts as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . The compound’s ability to scavenge free radicals due to fluorochrome excitation is also noteworthy .

Cellular Effects

1,4-Diazabicyclo[2.2.2]octane influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In fluorescence microscopy, it is added to the mounting medium to slow photobleaching of fluorescein and other fluorescent dyes, thereby preserving cell function during imaging . Its role as an anti-fade reagent highlights its importance in maintaining cellular integrity during experimental procedures.

Molecular Mechanism

At the molecular level, 1,4-Diazabicyclo[2.2.2]octane exerts its effects through several mechanisms. It functions as a nucleophile and a base, participating in various organic transformations, including C-H functionalization and the formation of heterocyclic compounds . The compound’s nucleophilicity is attributed to the unhindered amine centers, which promote a variety of coupling reactions . Additionally, it forms crystalline adducts with hydrogen peroxide and sulfur dioxide, demonstrating its strong ligand and Lewis base properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diazabicyclo[2.2.2]octane can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that it maintains its catalytic properties over extended periods, although its effectiveness may diminish with prolonged exposure to air and moisture . The compound’s stability and degradation patterns are crucial for its application in long-term biochemical experiments.

Dosage Effects in Animal Models

The effects of 1,4-Diazabicyclo[2.2.2]octane vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and is well-tolerated. At higher doses, it can cause adverse effects, including toxicity and potential damage to cellular structures . Understanding the dosage thresholds is essential for its safe application in biochemical research and therapeutic contexts.

Metabolic Pathways

1,4-Diazabicyclo[2.2.2]octane is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in catalyzing organic transformations highlights its importance in metabolic processes . Its interactions with various biomolecules underscore its versatility in biochemical applications.

Transport and Distribution

Within cells and tissues, 1,4-Diazabicyclo[2.2.2]octane is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution patterns are critical for its effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

1,4-Diazabicyclo[2.2.2]octane’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanisms of action and optimizing its use in biochemical research.

Vorbereitungsmethoden

1,4-Diazabicyclo[2.2.2]octan wird kommerziell durch katalytische Thermolyse von Ethylendiamin oder 2-Hydroxyethylamin hergestellt . Der Prozess beinhaltet das Erhitzen dieser Vorläufer in Gegenwart eines Katalysators, um die Bildung der bicyclischen Struktur zu induzieren. Die Reaktionsbedingungen umfassen typischerweise erhöhte Temperaturen und kontrollierte Atmosphären, um hohe Ausbeuten und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

1,4-Diazabicyclo[2.2.2]octan durchläuft aufgrund seiner nukleophilen und basischen Eigenschaften eine Vielzahl von chemischen Reaktionen:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden, einschließlich N-Oxide.

Reduktion: Es kann an Reduktionsreaktionen teilnehmen und dient häufig als Base, um die Reduktion anderer Verbindungen zu erleichtern.

Substitution: Es ist an nukleophilen Substitutionsreaktionen beteiligt, wie z. B. der Baylis-Hillman-Reaktion, bei der es als Katalysator wirkt.

Cycloaddition: Es katalysiert Cycloadditionsreaktionen und bildet komplexe cyclische Strukturen.

Reagenzien und Bedingungen: Häufige Reagenzien sind Aldehyde, Ketone und Isocyanate, wobei die Reaktionsbedingungen häufig milde Temperaturen und Lösungsmittel wie Wasser oder Ethanol umfassen.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNIMPAHZVJRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51390-22-8 (diacetate) | |

| Record name | Triethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022016 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO] | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

174 °C | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

62 °C | |

| Record name | Triethylene diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C, Soluble in chloroform, 45 g/100 g water at 25 °C | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.74 [mmHg] | |

| Record name | Triethylene diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless hygroscopic crystals | |

CAS No. |

280-57-9 | |

| Record name | Dabco | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8M57R0JS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DABCO?

A1: DABCO has a molecular formula of C6H12N2 and a molecular weight of 112.17 g/mol.

Q2: Are there any notable spectroscopic features of DABCO?

A2: While specific spectroscopic data is not extensively discussed in the provided research, DABCO's structure can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. For instance, 1H NMR spectroscopy would show characteristic signals for the equivalent methylene protons.

Q3: How does DABCO perform in different solvents?

A: DABCO exhibits varying solubility and reactivity in different solvents. For instance, its reaction rate with haloalkylbenzenes (a Menshutkin reaction) changes depending on solvent properties like basicity. This difference is attributed to specific chemical interactions like hydrogen bonding between DABCO, the solvent, and the reacting species.

Q4: How does DABCO function as a catalyst?

A: DABCO acts as a base catalyst in various organic reactions. Its nitrogen atoms can abstract protons, facilitating reactions like Baylis-Hillman, Henry reactions, and the synthesis of heterocyclic compounds.

Q5: Can you provide specific examples of DABCO-catalyzed reactions?

A: DABCO catalyzes the synthesis of:* Barbituric and thiobarbituric acid derivatives: DABCO-based ionic liquids, specifically 2(HSO4)2 and 2(Cl)2, are effective catalysts for these reactions. * Pyrano[2,3-c]pyrazoles: DABCO, particularly when supported on nano-silica, catalyzes the synthesis of these compounds, known for their diverse biological activities. * Substituted chromenes: DABCO facilitates the reaction between but-3-yn-2-one, methyl propiolate, and salicyl N-tosylimines, leading to the formation of chromenes. * 3-Alkylated γ-lactams: DABCO mediates the ring-opening of 1-acetylcyclopropanecarboxamides, leading to the formation of stable zwitterions that can be further utilized in the construction of 3-alkyl γ-lactams.

Q6: Are there any limitations to using DABCO as a catalyst?

A6: While DABCO is a versatile catalyst, its effectiveness can be influenced by factors like reaction conditions, steric hindrance around the reactive site, and the nature of the substrates involved.

Q7: Have computational methods been used to study DABCO and its reactions?

A: Yes, computational chemistry techniques have been employed to understand DABCO's behavior. For example, MNDO (Modified Neglect of Diatomic Overlap) and ab initio SCF-MO (Self-Consistent Field Molecular Orbital) calculations were used to study the charge transfer complex between N-chlorosuccinimide and ammonia as a model system for the complex formed between N-bromosuccinimide and DABCO.

Q8: What insights can computational studies provide?

A8: These studies offer valuable information regarding molecular geometries, electronic structures, reaction pathways, and the energetics of DABCO and its interactions with other molecules.

Q9: How do structural modifications of DABCO affect its activity?

A: Structural modifications on DABCO, such as the introduction of N-alkyl arms or functional groups, significantly impact its activity. For example, research on a series of novel polyammonium compounds incorporating DABCO demonstrated that the inhibitory potency towards voltage-gated potassium (Kv) channels increased with the length of the DABCO string.

Q10: How stable are DABCO derivatives under different conditions?

A: The stability of DABCO derivatives can vary significantly depending on their structure and the environment. For example, quaternary diammonium salts derived from DABCO with N-alkyl arms showed slow Hofmann elimination in aqueous solutions, but their stability can be affected by factors like pH and temperature.

Q11: Are there formulation strategies to enhance DABCO's stability?

A11: While specific formulation strategies are not discussed in the provided research, standard techniques like encapsulation, complexation, or the use of appropriate excipients could potentially be employed to improve DABCO's stability.

Q12: How does DABCO interact with metal ions?

A: DABCO acts as a ligand, forming coordination complexes with various metal ions, including zinc, copper, nickel, and silver. 24, 41, 48, 49, (https://www.semanticscholar.org/paper/3e4679e1548e428a3759a27440863267b92dc8c1), (https://www.semanticscholar.org/paper/485a2c7597a7d70c83d0a835c5945c2025de2dd0), (https://www.semanticscholar.org/paper/4b81a9799de30dac151058a1c51b7d6136508f68) These interactions lead to diverse structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks.

Q13: Can you elaborate on the applications of DABCO-metal complexes?

A13: DABCO-metal complexes exhibit intriguing properties that make them suitable for various applications, including:

- Luminescent materials: Cu4I4-Cu3(Pyrazolate)3 coordination frameworks incorporating DABCO demonstrate tunable luminescence properties, with emission colors ranging from green to orange, suggesting their potential in light-emitting devices.

- Gas storage and separation: Studies on Zn-DABCO metal-organic frameworks (MOFs) have explored their gas adsorption properties, showing potential for applications in CO2 capture and separation of industrially relevant gases.

Q14: Does DABCO interact with other molecules besides metal ions?

A: Yes, DABCO can engage in various intermolecular interactions, such as hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions play a crucial role in its applications in crystal engineering, supramolecular chemistry, and as a co-crystal former. 1, 2, 7, 15, 25, (https://www.semanticscholar.org/paper/76309bccdb3b9c14200e5e09bab957996332f1f4), (https://www.semanticscholar.org/paper/5830f10e4e28addd0f05eccaa2840e7fc0613901), (https://www.semanticscholar.org/paper/1111f578cb10dc15d326e59f1940dc6698013d63), (https://www.semanticscholar.org/paper/29a4e567937355a13bacd3f932416242f5ff1c87)

Q15: Are there any applications of DABCO that utilize its ability to form complexes with organic molecules?

A: Yes, DABCO's complexation with bisphenols leads to the formation of supramolecular structures like chains, ladders, and sheets, highlighting its potential in crystal engineering.

Q16: What are the safety considerations when working with DABCO?

A16: As with any chemical, appropriate safety precautions should be taken when handling DABCO. It is advisable to consult the Safety Data Sheet (SDS) for specific information regarding handling, storage, and personal protective equipment.

Q17: What tools and resources are important for DABCO research?

A17: Research on DABCO benefits from:* Spectroscopic techniques: NMR, IR, and UV-Vis spectroscopy for structural characterization and studying interactions.* X-ray crystallography: Determining the solid-state structures of DABCO and its complexes.* Computational chemistry software: Modeling molecular interactions and properties.* Electrochemical methods: Investigating redox properties and electron transfer processes involving DABCO.

Q18: What are some significant milestones in DABCO research?

A18: Key milestones include:

Q19: What are some examples of cross-disciplinary applications of DABCO?

A19: DABCO's versatility makes it relevant in various disciplines:* Materials science: Development of MOFs and other porous materials.* Catalysis: Design of new catalytic systems for organic reactions.* Pharmaceutical chemistry: Exploration of DABCO derivatives as potential drug candidates.* Environmental science: Applications in CO2 capture and remediation.

Q20: How does DABCO affect the photosensitized oxygenation of olefins when used with zinc tetraphenylporphine?

A: DABCO enhances the efficiency and photoresistance of zinc tetraphenylporphine (ZnTPP) as a photosensitizer. This is attributed to the formation of a 1:1 complex between ZnTPP and DABCO, where the coordinated DABCO does not quench singlet oxygen, leading to more efficient oxygenation.

Q21: Can DABCO be generated in situ during the synthesis of metal phosphite open frameworks?

A: Yes, ionothermal synthesis of chiral metal phosphite frameworks with quartz topology can be achieved with in situ generated DABCO. The N,N'-dimethyl-1,4-diazabicyclo[2.2.2]octane (Me2-DABCO) template is formed during the reaction between 1,4-diazabicyclo[2.2.2]octane and dimethyl phosphites in deep eutectic solvents.

Q22: What is the role of DABCO in the oxidation of alcohols to their corresponding carbonyl compounds?

A: The compound Bis(chlorine)-1,4-Diazabicyclo[2.2.2]octane (DABCO·2Br2), formed by reacting DABCO with chlorine gas, acts as a reusable oxidizing agent. It efficiently converts alcohols to aldehydes or ketones under microwave irradiation while being converted back to DABCO, allowing for its recovery and reuse.

Q23: Can DABCO act as a bridging ligand in coordination polymers?

A: Yes, DABCO can act as a bridging ligand in the synthesis of coordination polymers, as demonstrated by the formation of axially polymerized (phthalocyaninato)iron(II) complexes.

Q24: How does DABCO influence the dielectric properties of its hydrobromide salt?

A: 1,4-diazabicyclo[2.2.2]octane hydrobromide (dabcoHBr) exhibits unusual dielectric properties, including a giant dielectric constant along its hydrogen-bonded chains. While proton dynamics in the N-H+...N hydrogen bonds are crucial, DABCO contributes to the formation of short-range ordered regions, influencing the material's response to electric fields and pressure. 20, 50, (https://www.semanticscholar.org/paper/505d9bc334c5bc21af06a6c1f75234a219a94b21)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

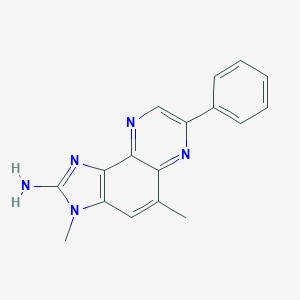

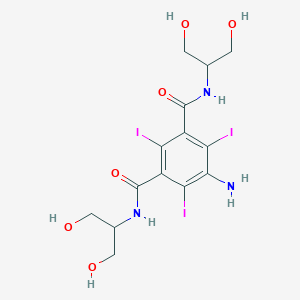

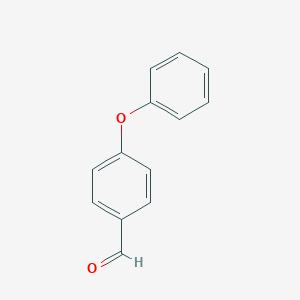

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)

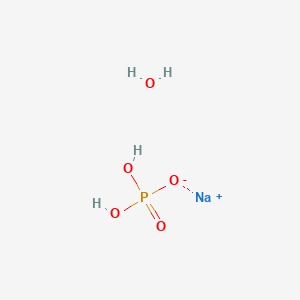

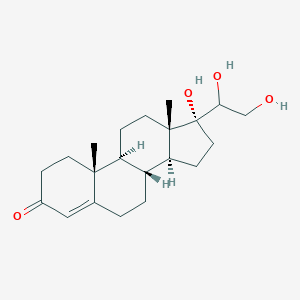

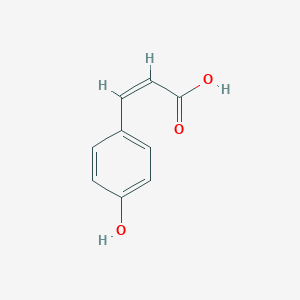

![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid](/img/structure/B127438.png)

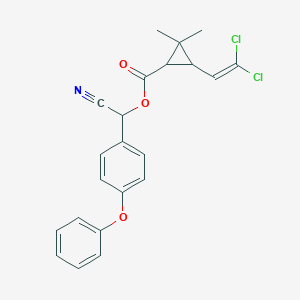

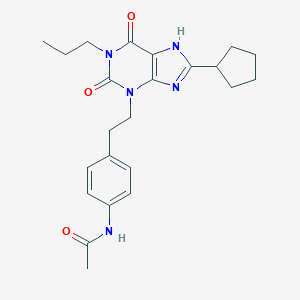

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B127439.png)